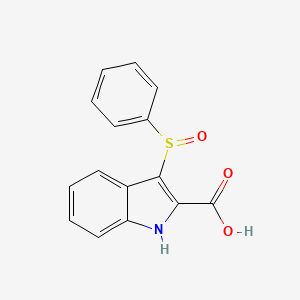

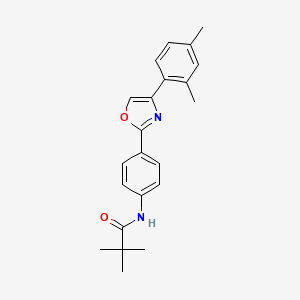

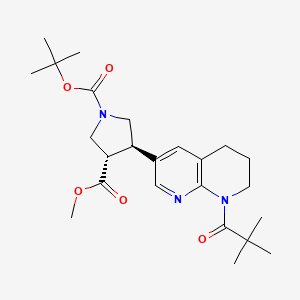

![molecular formula C9H9F3N2O B1453289 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol CAS No. 874832-39-0](/img/structure/B1453289.png)

1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol

Overview

Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a chemical compound with the CAS Number: 874832-39-0. It has a molecular weight of 218.18 . This compound is in the form of a powder and is typically stored at room temperature .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The InChI code for “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is 1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-2,7,15H,3-4H2 .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a powder that is typically stored at room temperature . It has a molecular weight of 218.18 .Scientific Research Applications

Agrochemicals

- Field : Agrochemicals

- Application : TFMP and its intermediates are key structural ingredients for the development of many agrochemical compounds . They are used in the protection of crops from pests .

- Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

- Field : Pharmaceuticals

- Application : TFMP and its intermediates are also important ingredients for the development of pharmaceutical compounds .

- Methods : Similar to agrochemicals, the synthesis of TFMP derivatives in pharmaceuticals is achieved via the methods mentioned above .

- Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Superhydrophobic Surfaces

- Field : Material Science

- Application : Trifluoromethylpyridine derivatives might be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . These surfaces are very promising and interesting in the wetting field .

- Methods : The fabrication of these surfaces involves preparing micro/nanostructures and chemical modification . Recent breakthroughs are based on organic adsorbate on hierarchically structured surfaces .

- Results : The use of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .

Organic Adsorption

- Field : Material Science

- Application : Trifluoromethylpyridine derivatives might be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . These surfaces are very promising and interesting in the wetting field .

- Methods : The fabrication of these surfaces involves preparing micro/nanostructures and chemical modification . Recent breakthroughs are based on organic adsorbate on hierarchically structured surfaces .

- Results : The use of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .

Safety And Hazards

Future Directions

The demand for TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the development and application of TFMP derivatives will continue to grow in the future .

properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-3,7,15H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLBLBXSZFGMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

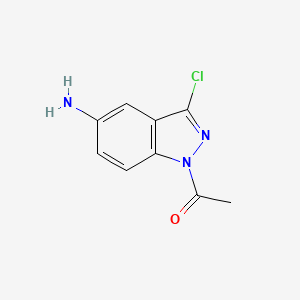

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

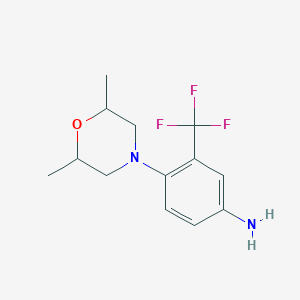

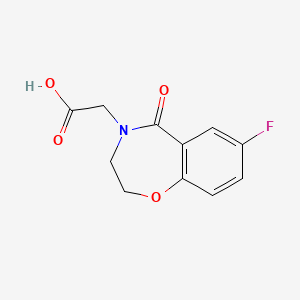

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)

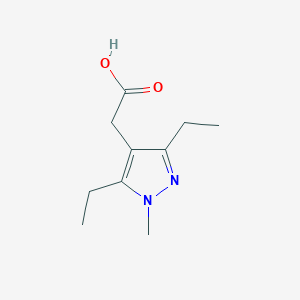

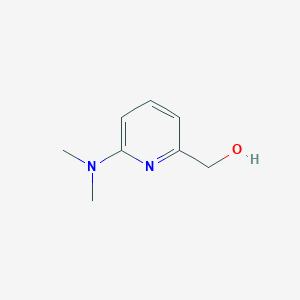

![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)

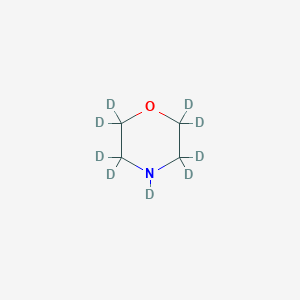

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)